N-(3-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride

Description

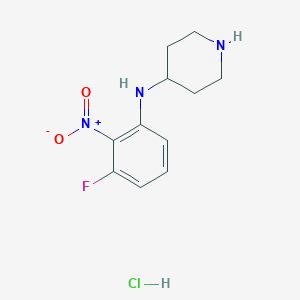

N-(3-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride is a halogenated aromatic amine derivative featuring a piperidine core substituted with a 3-fluoro-2-nitrophenyl group. Its structural uniqueness arises from the ortho-nitro and meta-fluoro substituents on the benzene ring, which confer distinct electronic and steric properties. The hydrochloride salt form enhances stability and solubility, making it suitable for further chemical modifications or biological testing .

Properties

IUPAC Name |

N-(3-fluoro-2-nitrophenyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O2.ClH/c12-9-2-1-3-10(11(9)15(16)17)14-8-4-6-13-7-5-8;/h1-3,8,13-14H,4-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCLHJPYXIKUGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride typically involves the following steps:

Nitration: The starting material, 3-fluoroaniline, undergoes nitration to form 3-fluoro-2-nitroaniline.

Reductive Amination:

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group can be reduced to an amine using agents like hydrogen gas (Pd/C catalyst) or sodium borohydride under acidic conditions. This transformation generates the corresponding amine derivative, altering biological activity and reactivity.

Example Reaction :

Substitution Reactions

The aromatic ring’s substituents (fluoro and nitro) direct nucleophilic or electrophilic substitution. For instance, the nitro group may undergo displacement reactions, while the fluoro group’s electron-withdrawing nature stabilizes intermediates .

Reagents :

-

Nucleophiles (e.g., amines, thiols) under mild conditions.

-

Electrophiles (e.g., halogens) under acidic/basic conditions.

Hydrolysis

The hydrochloride salt undergoes hydrolysis under acidic or basic conditions, releasing HCl and forming the free amine. This reaction is critical for pH-dependent applications.

Reaction :

Reaction Conditions and Yields

Data from analogous compounds provide insights into typical reaction parameters:

Impact of Functional Groups

-

Fluoro Group : Enhances stability and modulates electronic effects, influencing reactivity in substitution reactions .

-

Nitro Group : Acts as a strong electron-withdrawing group, directing substitution and enabling reduction to amine derivatives.

-

Amine Group : Protonated in the hydrochloride salt, affecting solubility and interactions with biological targets.

Comparison with Analogous Compounds

| Compound | Key Structural Difference | Reaction Behavior |

|---|---|---|

| N-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride | Nitro at para position vs. meta | Similar reduction/hydrolysis pathways |

| 1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol | Hydroxyl group instead of amine | Different substitution patterns |

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound has been investigated for its potential therapeutic applications, particularly in developing new drugs targeting neurological disorders. Its unique structural features allow it to interact with specific molecular targets, modulating their activity and leading to various biological effects .

Antibacterial Activity : Studies indicate that derivatives of this compound exhibit notable antibacterial properties against strains such as Streptococcus pneumoniae and Streptococcus pyogenes. The introduction of specific substituents on the piperidine ring enhances antibacterial activity, making it a candidate for treating resistant bacterial infections .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7d | S. pneumoniae | 0.5 µg/mL |

| 7e | S. pyogenes | 0.8 µg/mL |

| 7f | E. coli | 1.0 µg/mL |

Biological Research

Enzyme Inhibition Studies : N-(3-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride has been explored for its enzyme inhibition profiles. It shows promise as an inhibitor of metabolic enzymes, which could be beneficial in drug design targeting various diseases .

Cancer Research : The compound has demonstrated potential in anticancer research by interacting with molecular targets associated with cancer cell proliferation. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, crucial in many cancers .

Case Study: EGFR Inhibition

In vitro studies revealed that derivatives of N-(3-Fluoro-2-nitrophenyl)piperidin-4-amine effectively inhibited EGFR phosphorylation in a concentration-dependent manner, suggesting potential use in cancer therapy targeting EGFR-driven malignancies.

Material Science

The compound serves as a building block in synthesizing complex organic molecules and developing new synthetic methodologies. Its unique structural characteristics allow for modifications that can lead to novel materials with specific functionalities .

Mechanism of Action

The mechanism of action of N-(3-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (EWGs): The nitro group in the ortho position (2-nitro) and fluoro in the meta position (3-fluoro) create a strong electron-deficient aromatic system. This enhances electrophilic substitution resistance but may improve binding to electron-rich biological targets (e.g., enzymes or receptors) compared to analogs lacking EWGs .

- Positional Isomerism: The absence of a nitro group in N-(3-Fluorophenyl)piperidin-4-amine HCl simplifies the aromatic system, likely reducing reactivity but increasing lipophilicity, which could enhance membrane permeability .

Physicochemical Properties

- Molecular Weight and Solubility: The nitro group increases molecular weight (~300–350 g/mol for most analogs), reducing aqueous solubility compared to non-nitro derivatives. Hydrochloride salt formation mitigates this issue by improving ionic solubility .

- Melting Points: While specific data for the target compound are unavailable, structurally similar piperidin-4-amine hydrochlorides typically exhibit melting points between 150–250°C, influenced by substituent polarity .

Biological Activity

N-(3-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-fluoro-2-nitrophenyl group, characterized by the molecular formula and a molecular weight of 255.7 g/mol. The presence of the nitro group (-NO₂) and the fluorine atom contributes significantly to its chemical reactivity and biological activity.

This compound's mechanism of action is primarily linked to its ability to interact with specific neurotransmitter receptors and enzymes involved in signal transduction pathways. The unique structure allows it to modulate various biological processes, making it a candidate for therapeutic applications in neurology and oncology.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit activity against certain cancer cell lines. The compound's interaction with cellular pathways involved in proliferation and apoptosis is under investigation, with early results indicating potential efficacy against tumor growth.

Neuropharmacological Effects

Research indicates that this compound may influence central nervous system functions, potentially offering therapeutic benefits for neurological disorders. Its ability to cross the blood-brain barrier due to its solubility as a hydrochloride salt enhances its viability as a neuropharmaceutical candidate.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Anticancer Activity | Neuropharmacological Effects | Binding Affinity |

|---|---|---|---|

| This compound | Moderate | Potential | High |

| N-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride | Low | Moderate | Moderate |

| N-(3-Fluorophenyl)piperidin-4-amine | Low | Low | Low |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of piperidine compounds, including this compound, exhibited significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance their anticancer properties .

- Neuropharmacological Evaluation : In vitro studies have shown that this compound interacts with neurotransmitter receptors, leading to alterations in neuronal signaling pathways. These findings support further exploration into its use as a therapeutic agent for neurological conditions .

- Binding Affinity Studies : Interaction studies have employed techniques such as radioligand binding assays to evaluate the binding affinity of this compound to various receptors, highlighting its potential as a biochemical probe for studying enzyme mechanisms.

Q & A

Q. What are the recommended synthetic routes for N-(3-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via coupling reactions between 2-halo-5-fluoro-nitrobenzene derivatives and 4-aminopiperidine under weak alkaline conditions. Optimizing pH (e.g., pH 8–9) and temperature (50–70°C) minimizes by-products like regioisomers formed due to competing nucleophilic substitution pathways . Post-reaction steps include reduction (e.g., catalytic hydrogenation) and acidification to isolate the hydrochloride salt. Purification via recrystallization or column chromatography ensures ≥95% purity .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent-specific shifts, particularly the deshielding effects of the nitro and fluoro groups on aromatic protons. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>98%), while High-Resolution Mass Spectrometry (HRMS) validates molecular mass (±2 ppm error) .

Q. What are the key physicochemical properties influencing experimental handling?

The hydrochloride salt form enhances water solubility (≈10 mg/mL in H₂O at 25°C) and stability under ambient storage (2–8°C, desiccated). The nitro group confers photolytic sensitivity, necessitating amber glassware for long-term storage .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) arising from nitro and fluoro substituents be resolved?

Comparative analysis with structurally analogous compounds (e.g., N-(4-chloro-2-nitrophenyl)piperidin-4-amine) identifies meta-fluoro-induced upfield shifts (~0.2 ppm for aromatic protons). Density Functional Theory (DFT) simulations (B3LYP/6-31G*) predict electronic environments, correlating calculated vs. observed shifts to resolve ambiguities .

Q. What strategies mitigate undesired by-products during the coupling of 2-halo-5-fluoro-nitrobenzene with 4-aminopiperidine?

By-products like N-(4-fluoro-3-nitrophenyl) isomers arise from competing substitution pathways. Using bulky bases (e.g., DIPEA) directs regioselectivity toward the 2-position, while solvent polarity (e.g., DMF vs. THF) modulates reaction kinetics. Post-synthesis HPLC-guided fractionation isolates the target compound .

Q. How does the electronic environment of the piperidine ring affect reactivity in functionalization reactions?

The electron-withdrawing nitro group reduces nucleophilicity at the piperidine nitrogen, requiring stronger alkylating agents (e.g., methyl iodide in DMF at 80°C) for N-methylation. Steric hindrance from the 3-fluoro-2-nitrophenyl group slows acylation reactions, necessitating excess acyl chlorides .

Q. In kinetic studies of nitro group reduction, what parameters optimize selectivity while minimizing over-reduction?

Catalytic transfer hydrogenation (Pd/C, ammonium formate) in ethanol at 50°C selectively reduces nitro to amine without reducing the fluoro group. Monitoring via TLC (Rf shift from 0.7 to 0.3) ensures reaction quench before over-reduction to hydroxylamine derivatives .

Q. What biological targets are associated with structurally similar piperidine derivatives, and how might they inform research on this compound?

Analogues like N-(4-chlorobenzyl)piperidin-4-amine show affinity for dopamine transporters (DAT, Ki ≈ 50 nM) and σ-1 receptors. Molecular docking studies (AutoDock Vina) suggest the 3-fluoro-2-nitrophenyl group may enhance blood-brain barrier penetration, positioning this compound for neuropharmacological screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.